molecular formula C23H23N3O6 B11118659 N,N'-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide

N,N'-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide

Cat. No.: B11118659
M. Wt: 437.4 g/mol
InChI Key: JZQHXELAOJQVGC-UHFFFAOYSA-N
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Description

N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide: is an organic compound characterized by its unique structure, which includes two 2,5-dimethoxyphenyl groups attached to a pyridine-2,5-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2,5-dicarboxylic acid and 2,5-dimethoxyaniline.

    Condensation Reaction: Pyridine-2,5-dicarboxylic acid is first converted to its acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with 2,5-dimethoxyaniline in the presence of a base such as triethylamine to form the desired amide bond.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be studied for their catalytic properties and electronic structures.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide are explored for their potential anti-inflammatory, anticancer, and antimicrobial activities. These derivatives are tested in vitro and in vivo to evaluate their efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to form strong and stable bonds with other molecules.

Mechanism of Action

The mechanism of action of N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,5-dimethylphenyl)pyridine-2,5-dicarboxamide
  • N,N’-bis(2,5-dichlorophenyl)pyridine-2,5-dicarboxamide
  • N,N’-bis(2,5-dihydroxyphenyl)pyridine-2,5-dicarboxamide

Uniqueness

N,N’-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to its analogs. The methoxy groups also influence the electronic properties of the compound, making it a versatile ligand in coordination chemistry and a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C23H23N3O6

Molecular Weight

437.4 g/mol

IUPAC Name

2-N,5-N-bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide

InChI

InChI=1S/C23H23N3O6/c1-29-15-6-9-20(31-3)18(11-15)25-22(27)14-5-8-17(24-13-14)23(28)26-19-12-16(30-2)7-10-21(19)32-4/h5-13H,1-4H3,(H,25,27)(H,26,28)

InChI Key

JZQHXELAOJQVGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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